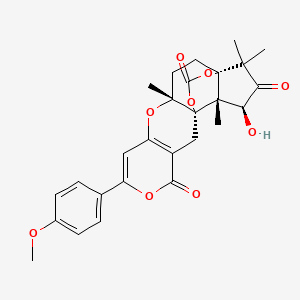
Millmerranone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Millmerranone A is a meroterpene cyclic carbonate isolated from the Australian fungus Aspergillus sp. CMB-MRF324. This compound is part of a group of six new meroterpenes, named millmerranones A–F, and possesses a unique carbon skeleton bearing a rare cyclic carbonate . This compound has garnered significant interest due to its acetylcholinesterase inhibitory properties, making it a potential candidate for various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Millmerranone A is typically obtained through the cultivation of Aspergillus sp. CMB-MRF324 on brown rice. The cultivation process involves growing the fungus under controlled conditions to induce the production of the desired meroterpenes . The extraction and purification of this compound from the fungal culture involve solvent extraction, followed by chromatographic techniques to isolate the pure compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily produced in research laboratories through fungal cultivation and extraction processes. Further research and development are needed to establish efficient and scalable production methods for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Millmerranone A undergoes several types of chemical reactions, including:
Base-mediated rearrangement: This reaction leads to the formation of seco-millmerranone A, a derivative of this compound.
Oxidation and reduction reactions: These reactions can modify the functional groups present in this compound, leading to the formation of various derivatives.
Common Reagents and Conditions:
Base-mediated rearrangement: Typically involves the use of strong bases such as sodium hydroxide or potassium hydroxide under controlled conditions.
Oxidation reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed:
Seco-millmerranone A: Formed through base-mediated rearrangement of this compound.
Various oxidized and reduced derivatives: Formed through oxidation and reduction reactions, respectively.
Scientific Research Applications
Millmerranone A has several scientific research applications, including:
Mechanism of Action
Millmerranone A exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Terreulactones A–D: These compounds are also meroterpenes isolated from Aspergillus sp.
Other meroterpenes: Various meroterpenes isolated from different fungal species exhibit similar structural features and biological activities.
Uniqueness of Millmerranone A: this compound is unique due to its rare cyclic carbonate structure and its potent acetylcholinesterase inhibitory properties . This combination of structural and biological features distinguishes it from other similar compounds and highlights its potential for various scientific and medical applications.
Properties
Molecular Formula |
C27H28O9 |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
(1S,10R,13S,16S,17S)-16-hydroxy-6-(4-methoxyphenyl)-10,14,14,17-tetramethyl-5,9,18,20-tetraoxapentacyclo[11.4.3.01,10.03,8.013,17]icosa-3(8),6-diene-4,15,19-trione |
InChI |
InChI=1S/C27H28O9/c1-23(2)19(28)20(29)25(4)26(23)11-10-24(3)27(25,36-22(31)35-26)13-16-18(34-24)12-17(33-21(16)30)14-6-8-15(32-5)9-7-14/h6-9,12,20,29H,10-11,13H2,1-5H3/t20-,24-,25+,26-,27-/m1/s1 |
InChI Key |
GKWQLUNFIYNXHM-ZJQFWPFFSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@]34[C@@]([C@]1(CC5=C(O2)C=C(OC5=O)C6=CC=C(C=C6)OC)OC(=O)O3)([C@@H](C(=O)C4(C)C)O)C |
Canonical SMILES |
CC1(C(=O)C(C2(C13CCC4(C2(CC5=C(O4)C=C(OC5=O)C6=CC=C(C=C6)OC)OC(=O)O3)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12411356.png)
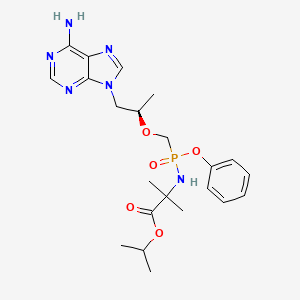
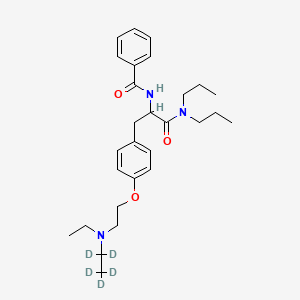
![(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12411379.png)

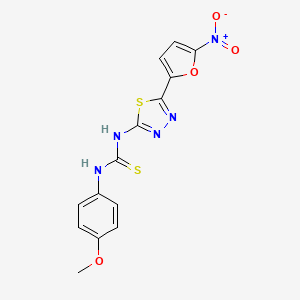
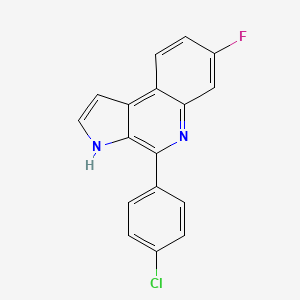

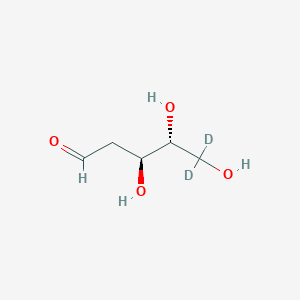
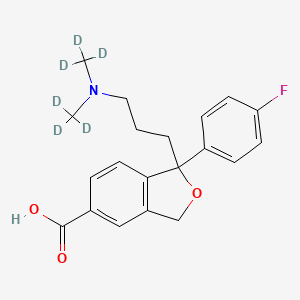
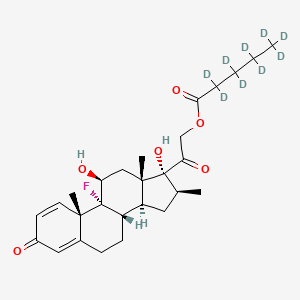
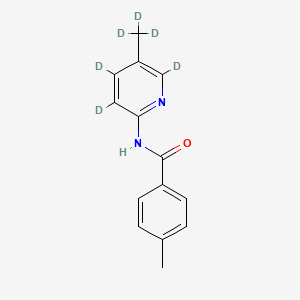
![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-4,4-difluoro-2-(4-fluorophenyl)butanamide](/img/structure/B12411432.png)

